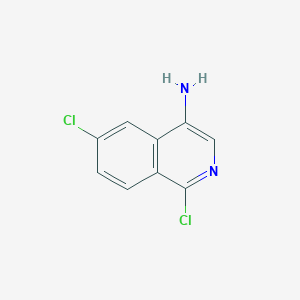

1,6-Dichloroisoquinolin-4-amine

Description

Precursor Synthesis and Halogenation Strategies for Isoquinoline (B145761) Intermediates

The journey towards 1,6-dichloroisoquinolin-4-amine often begins with the synthesis of appropriately substituted isoquinoline precursors. Various classical isoquinoline syntheses, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, can be adapted to produce isoquinoline cores with the requisite substitution patterns for subsequent halogenation. quimicaorganica.org

A significant challenge in the synthesis of specifically substituted isoquinolines is the regioselective introduction of halogen atoms. Direct halogenation of the isoquinoline ring typically occurs at the C5 and C8 positions due to the electronic properties of the heterocyclic system. acs.org To achieve chlorination at the desired C1 and C6 positions, multi-step sequences are often necessary.

One effective strategy for C4-halogenation involves a dearomatization-rearomatization sequence. For instance, isoquinoline can be treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a dearomatized intermediate, which can then undergo electrophilic halogenation at the C4 position. Subsequent acid-promoted rearomatization yields the 4-haloisoquinoline. acs.orgacs.org This method offers high site selectivity and is tolerant of various functional groups. acs.orgacs.org

| Reagent | Position of Halogenation | Reference |

| N-Bromosuccinimide (NBS) | C4 | acs.org |

| Trichloroisocyanuric acid (TCCA) | C4 | acs.org |

| N-Iodosuccinimide (NIS) | C4 | acs.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions in Isoquinoline Annulations

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the introduction of amine functionalities onto halogenated isoquinoline rings. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group (a halide ion). wikipedia.orglibretexts.org The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction. libretexts.org

In dichloroisoquinolines, the differential reactivity of the chlorine atoms governs the regioselectivity of amination. For instance, in 1,3-dichloroisoquinoline (B189448), the chlorine at the C1 position is more susceptible to nucleophilic attack than the one at C3. iust.ac.ir This is attributed to the electronic influence of the ring nitrogen. Similarly, in other dichloroisoquinoline isomers, the chlorine atom at the position most activated by the nitrogen atom will preferentially undergo substitution.

Chemoselectivity becomes crucial when aiming for mono-amination of a dichloroisoquinoline. By carefully controlling the reaction conditions, such as temperature and stoichiometry of the amine, it is often possible to selectively replace one chlorine atom while leaving the other intact.

The efficiency and selectivity of the amination of dichloroisoquinolines are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and the nature of the amine nucleophile. researchgate.net For example, the amination of 1,3-dichloroisoquinoline with various adamantane-containing amines has been studied, demonstrating the influence of steric hindrance on the reaction outcome. nih.gov While some aminations of dichloroisoquinolines can be achieved under harsh conditions, these often result in moderate yields. nih.gov

| Parameter | Variation | Effect on Reaction |

| Solvent | Aprotic polar (e.g., DMF, DMSO), Ethereal (e.g., Dioxane, THF) | Can influence solubility of reactants and stabilize intermediates. |

| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃), Organic (e.g., Et₃N, DIPEA) | Neutralizes the HCl generated and can influence nucleophilicity of the amine. |

| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rates but may decrease selectivity. |

| Nucleophile | Primary amines, Secondary amines | Steric and electronic properties of the amine affect its reactivity. |

Transition Metal-Catalyzed Coupling Approaches for Isoquinoline Functionalization

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds, offering milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a prominent method for the synthesis of arylamines. wiley.com This reaction can be successfully applied to the amination of dichloroisoquinolines. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand is critical for achieving high yields and selectivity. wiley.commdpi.com For instance, the amination of dichloroquinolines has been successfully carried out using ligands such as BINAP and DavePhos. mdpi.comnih.gov In some cases, these palladium-catalyzed methods enable the synthesis of products that are inaccessible through traditional high-temperature nucleophilic aromatic substitution routes. nih.gov

| Catalyst System | Substrate | Amine | Result | Reference |

| Pd(dba)₂ / BINAP | 4,8-Dichloroquinoline | Adamantane-containing amine | Mono- and di-amination products | mdpi.com |

| Pd(dba)₂ / DavePhos | 4,8-Dichloroquinoline | Sterically hindered adamantane (B196018) amine | Diamination product | mdpi.com |

| Pd(OAc)₂ / CyPFtBu | 9-Chloro-1,2,3,4-tetrahydroacridine | Various primary amines | N-alkylated products in good yields | nih.gov |

Research into alternative cross-coupling methodologies continues to expand the synthetic chemist's toolbox. C-H activation strategies, catalyzed by transition metals like rhodium and ruthenium, offer a direct and atom-economical approach to the functionalization of isoquinolines. acs.orgresearchgate.net These methods often involve the use of a directing group to guide the metal catalyst to a specific C-H bond for activation and subsequent coupling. While not yet as widely applied to the synthesis of dichloroisoquinolinamines as palladium-catalyzed amination, these emerging techniques hold significant promise for the future development of novel and efficient synthetic routes. researchgate.netorganic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

1,6-dichloroisoquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-5-1-2-6-7(3-5)8(12)4-13-9(6)11/h1-4H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIGYDRMXJKKMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN=C2Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 1,6 Dichloroisoquinolin 4 Amine

Reactivity of the Isoquinoline (B145761) Core under Varied Chemical Conditions

The reactivity of the 1,6-Dichloroisoquinolin-4-amine core is dictated by the inherent electronic properties of the isoquinoline ring system, which are significantly modulated by its substituents. The isoquinoline structure is a fusion of a benzene (B151609) ring and a pyridine (B92270) ring. gcwgandhinagar.comwikipedia.org The pyridine-like nitrogen atom withdraws electron density from the heterocyclic ring, rendering the carbons in this ring, particularly C1 and C3, electrophilic and susceptible to nucleophilic attack. gcwgandhinagar.comshahucollegelatur.org.in Conversely, the benzenoid ring generally remains more susceptible to electrophilic substitution. gcwgandhinagar.com

In this compound, this intrinsic reactivity is further influenced by three key substituents:

C1-Chloro Group: The chlorine atom at the C1 position is highly activated towards nucleophilic aromatic substitution (SNAr). Its proximity to the electron-withdrawing ring nitrogen makes the C1 carbon exceptionally electron-deficient. wikipedia.orgmasterorganicchemistry.com This is analogous to the high reactivity of halogens at the 2- and 4-positions of pyridine. wikipedia.org

C4-Amino Group: The amino group at the C4 position is a powerful electron-donating group (EDG) by resonance. It increases the electron density of the entire ring system, particularly at the ortho and para positions. This electronic contribution deactivates the ring towards nucleophilic attack while activating it for potential electrophilic substitution. rsc.org

Functional Group Interconversions at the Amino and Halogen Positions

The chloro and amino functional groups on the this compound scaffold are primary sites for chemical modification, allowing for a wide range of functional group interconversions (FGIs). These transformations are crucial for developing structure-activity relationships in medicinal chemistry programs.

Reactions at the Halogen Positions: The two chlorine atoms can be replaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr), with the C1-Cl being significantly more reactive than the C6-Cl. wikipedia.orgnih.gov This differential reactivity allows for selective mono-substitution at the C1 position under controlled conditions, followed by a second, more forcing substitution at C6 if desired. Common transformations include:

Amination: Reaction with primary or secondary amines, often catalyzed by palladium complexes (e.g., Buchwald-Hartwig amination), can introduce diverse amino substituents. nih.gov

Alkoxylation/Aryloxylation: Substitution with alkoxides (e.g., sodium methoxide) or phenoxides yields the corresponding ethers.

Thiolation: Displacement by thiols or thiolate anions provides thioethers.

Cyanation: Introduction of a cyano group can be achieved using cyanide salts, often with transition metal catalysis. This cyano group can then be further hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.

Reactions at the Amino Position: The primary amine at the C4 position is a versatile handle for derivatization:

Acylation: Reaction with acid chlorides or anhydrides readily forms amide derivatives.

Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides.

Alkylation: The amine can undergo mono- or di-alkylation, although selectivity can be challenging. Reductive amination provides a more controlled method for introducing alkyl groups.

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This intermediate is highly valuable as it can be subsequently converted into a wide array of functional groups via Sandmeyer or related reactions (e.g., -OH, -F, -Br, -I, -CN).

The table below summarizes key functional group interconversions.

| Starting Group | Position(s) | Reagent(s) | Resulting Group | Reaction Type |

| Chloro (-Cl) | C1, C6 | R-NH₂, Pd catalyst, Base | Amino (-NHR) | Buchwald-Hartwig Amination |

| Chloro (-Cl) | C1, C6 | R-OH, Base | Alkoxy (-OR) | Nucleophilic Aromatic Substitution |

| Chloro (-Cl) | C1, C6 | R-SH, Base | Thioether (-SR) | Nucleophilic Aromatic Substitution |

| Amino (-NH₂) | C4 | RCOCl, Pyridine | Amide (-NHCOR) | Acylation |

| Amino (-NH₂) | C4 | RSO₂Cl, Pyridine | Sulfonamide (-NHSO₂R) | Sulfonylation |

| Amino (-NH₂) | C4 | 1. NaNO₂, HCl2. CuX | Halogen (-X) | Diazotization / Sandmeyer |

Design and Synthesis of Chemically Modified this compound Analogues

The synthesis of analogues from the this compound scaffold leverages modern cross-coupling methodologies to achieve high diversity and efficiency. Palladium-catalyzed reactions are particularly prominent in this area for their broad substrate scope and functional group tolerance. nih.gov

A common strategy involves the sequential and regioselective functionalization of the two chloro-positions. Due to the higher reactivity of the C1-Cl, initial derivatization typically occurs at this site. For example, a Suzuki coupling reaction with an arylboronic acid could be performed under mild conditions to selectively yield a 1-aryl-6-chloro-isoquinolin-4-amine derivative. This intermediate can then undergo a second, different coupling reaction at the C6 position, such as a Sonogashira coupling with a terminal alkyne or a Buchwald-Hartwig amination with a different amine. nih.gov This modular approach allows for the systematic construction of a library of analogues with varied substituents at both C1 and C6.

The table below illustrates potential synthetic pathways for analogue generation.

| Starting Material | Position Targeted | Coupling Partner | Catalyst System (Example) | Resulting Analogue Structure |

| This compound | C1 | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 1-Aryl-6-chloro-isoquinolin-4-amine |

| This compound | C1 | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Alkynyl-6-chloro-isoquinolin-4-amine |

| 1-Aryl-6-chloro-isoquinolin-4-amine | C6 | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOtBu | 1-Aryl-6-(dialkylamino)-isoquinolin-4-amine |

| 1-Alkynyl-6-chloro-isoquinolin-4-amine | C6 | Stannane (R-SnBu₃) | Pd(PPh₃)₄ | 1-Alkynyl-6-alkyl/aryl-isoquinolin-4-amine |

Examination of Stereochemical Outcomes and Diastereomeric Control in Derivatization

The parent molecule, this compound, is achiral. Stereochemical considerations arise when derivatization reactions introduce a chiral center or when the molecule is reacted with a chiral reagent. While specific studies on the stereocontrolled derivatization of this exact compound are not extensively documented, general principles of stereochemistry in isoquinoline synthesis are well-established, particularly for tetrahydroisoquinoline derivatives. mdpi.comscirp.org

Stereochemical outcomes become relevant in several scenarios:

Reaction with a Chiral Reagent: If the amino group at C4 is acylated with a chiral carboxylic acid, or if one of the chloro groups is displaced by a chiral amine or alcohol, a mixture of diastereomers will be formed. These diastereomers, having different physical properties, can often be separated by chromatography or crystallization.

Introduction of a New Stereocenter: If a substituent introduced during derivatization contains a new stereocenter, diastereomeric products may result if another chiral center is already present in the molecule or on the reagent. For instance, alkylating the C3 position (if activated) with an α-halo ester would create a new stereocenter at C3.

Asymmetric Catalysis: In principle, an asymmetric synthesis approach could be used to introduce chirality. For example, an asymmetric hydrogenation of a double bond on a side chain attached to the isoquinoline core could yield a single enantiomer preferentially. While more common for creating chirality within the heterocyclic ring of tetrahydroisoquinolines, these principles can be extended to side-chain modifications. mdpi.com

The control of diastereoselectivity in such reactions often relies on steric hindrance, where the existing molecular framework directs the incoming reagent to one face of the molecule over the other. Chiral auxiliaries or catalysts can also be employed to achieve high levels of stereocontrol. researchgate.net

Impact of Substituent Electronic and Steric Effects on Reaction Pathways

The electronic and steric effects of the substituents are critical in governing the regioselectivity and rate of reaction pathways for this compound.

Electronic Effects:

Ring Nitrogen (-N=): As part of the aromatic system, the nitrogen atom is strongly electron-withdrawing by induction and resonance, deactivating the entire nucleus to electrophilic attack and activating it for nucleophilic attack. Its primary effect is the strong activation of the C1 position towards nucleophilic substitution. gcwgandhinagar.comwikipedia.org

Chloro Groups (-Cl): The chlorine atoms are electron-withdrawing by induction but weakly electron-donating by resonance. Their net effect is deactivating. The inductive withdrawal further enhances the electrophilicity of the carbons to which they are attached (C1 and C6).

Amino Group (-NH₂): The C4-amino group is a potent electron-donating group (EDG) through resonance, which significantly increases the electron density of the ring system. This effect counteracts the electron-withdrawing nature of the chloro groups and the ring nitrogen. The donation from the amino group reduces the electrophilicity of the ring, thereby decreasing the rate of nucleophilic substitution at C1 and C6 compared to the non-aminated parent compound, 1,6-Dichloroisoquinoline.

Steric Effects:

The C4-amino group provides moderate steric hindrance to the neighboring C3 and C5 positions.

The C1-chloro group is flanked by the ring nitrogen and the C8a-bridgehead carbon, which can influence the approach of bulky nucleophiles.

Combined Impact on Reactivity: The interplay of these effects leads to a clear hierarchy of reactivity.

Nucleophilic Aromatic Substitution (SNAr): The C1 position is the most reactive site for nucleophilic attack. The strong activation by the adjacent nitrogen atom outweighs the deactivating effect of the C4-amino group. nih.gov The C6 position is the second most likely site for substitution but requires more forcing conditions.

Electrophilic Aromatic Substitution (EAS): This pathway is generally disfavored due to the presence of three deactivating groups (two chlorines and the protonated ring nitrogen under acidic conditions). However, if forced, the powerful ortho-, para-directing C4-amino group would direct incoming electrophiles to C3 (sterically hindered) or C5.

The table below summarizes the influence of each substituent on the primary reaction pathways.

| Substituent | Position | Electronic Effect | Impact on SNAr at C1/C6 | Impact on EAS |

| Ring Nitrogen | - | Strongly Electron-Withdrawing | Strong Activation (esp. C1) | Strong Deactivation |

| Chloro | C1, C6 | Electron-Withdrawing (Inductive) | Activation (at point of attachment) | Deactivation |

| Amino | C4 | Strongly Electron-Donating (Resonance) | Deactivation (reduces ring electrophilicity) | Strong Activation (directs to C3, C5) |

Advanced Spectroscopic and Analytical Characterization of 1,6 Dichloroisoquinolin 4 Amine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For 1,6-Dichloroisoquinolin-4-amine (C₉H₆Cl₂N₂), HRMS would provide a precise mass measurement, allowing for the confirmation of its molecular formula.

The theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). The presence of two chlorine atoms imparts a highly characteristic isotopic pattern in the mass spectrum. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion region will exhibit a distinctive cluster of peaks corresponding to [M], [M+2], and [M+4], with relative intensities of approximately 9:6:1. This pattern is a definitive signature for a dichlorinated compound. nih.govnih.gov

Table 1: Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z | Isotope Composition | Relative Abundance (%) |

| [C₉H₆³⁵Cl₂N₂]⁺ | 211.9908 | --- | 100.0 (Reference) |

| [C₉H₆³⁵Cl³⁷ClN₂]⁺ | 213.9878 | [M+2] | ~65.2 |

| [C₉H₆³⁷Cl₂N₂]⁺ | 215.9849 | [M+4] | ~10.6 |

Note: The data in this table is theoretical and serves as a prediction for experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete and unambiguous assignment of all proton and carbon signals of this compound.

1D NMR (¹H and ¹³C): The predicted ¹H and ¹³C NMR chemical shifts are based on the known spectra of analogs like 6-aminoquinoline (B144246) and consider the electronic effects of the substituents. chemicalbook.comnih.govresearchgate.net The two chlorine atoms are strongly electron-withdrawing, leading to a general downfield shift (deshielding) of nearby protons and carbons. Conversely, the amino group at the C-4 position is electron-donating, causing an upfield shift (shielding) for adjacent nuclei, particularly C-3 and C-5. uncw.edunih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| 1 | ~150 | - | - |

| 3 | ~105 | ~6.8 | s |

| 4 | ~148 | - | - |

| 4a | ~125 | - | - |

| 5 | ~122 | ~7.6 | d |

| 6 | ~135 | - | - |

| 7 | ~128 | ~7.9 | dd |

| 8 | ~129 | ~8.2 | d |

| 8a | ~146 | - | - |

| NH₂ | - | ~6.0 | br s |

Note: These are predicted values. Actual experimental values may vary. Predictions are based on data from analogs and established substituent effects. nih.govrsc.orgsciforum.netresearchgate.net

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations expected are between H-5 and H-7 (meta-coupling, small J value) and between H-7 and H-8 (ortho-coupling, larger J value). researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons (C-3, C-5, C-7, C-8). researchgate.netsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for assigning quaternary carbons and piecing together the molecular framework. Expected key correlations include: H-3 to C-1, C-4, and C-4a; H-5 to C-4, C-6, and C-8a; H-8 to C-1, C-6, and C-7. researchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would show correlations between the NH₂ protons and the neighboring aromatic protons H-3 and H-5. It would also confirm the spatial proximity of H-7 and H-8, and H-5 and H-7. nih.gov

Dynamic NMR (DNMR) techniques could be employed to investigate any dynamic processes occurring on the NMR timescale. youtube.comnih.gov

Conformational Analysis: While significant restricted rotation around the C4-N bond is not anticipated at room temperature, variable temperature (VT) NMR studies could probe for any potential hindrance to rotation caused by the peri-interaction with the C5-H group. researchgate.netacs.org

Prototropic Equilibria: Amino-substituted nitrogen heterocycles can exist in equilibrium with their imino tautomers. For this compound, an equilibrium with 1,6-dichloro-1,4-dihydroisoquinolin-4-imine could be possible. VT-NMR and changes in solvent could be used to study this potential equilibrium, which would be evident by changes in chemical shifts, peak broadening, or the appearance of a separate set of signals for the minor tautomer.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Table 3: Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H asymmetric & symmetric stretch | 3500 - 3300 | Medium-Strong | Weak |

| Aromatic C-H stretch | 3100 - 3000 | Medium | Strong |

| NH₂ scissoring | 1650 - 1600 | Strong | Weak |

| Aromatic C=C/C=N stretch | 1620 - 1450 | Medium-Strong | Medium-Strong |

| C-N stretch | 1350 - 1250 | Medium | Medium |

| C-Cl stretch | 1100 - 800 | Strong | Strong |

| C-H out-of-plane bend | 900 - 700 | Strong | Weak |

Note: Predictions are based on characteristic group frequencies for amino- and chloro-substituted aromatic compounds. nih.govchemicalbook.comnist.govspectroscopyonline.com

The two C-Cl stretching vibrations would be particularly informative. Their exact positions can provide clues about the substitution pattern on the aromatic system. Raman spectroscopy would be complementary to IR, especially for the symmetric vibrations of the aromatic skeleton and the C-Cl bonds. acs.orgacs.orgnih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions of the conjugated isoquinoline (B145761) ring system.

The parent isoquinoline molecule shows characteristic absorption bands. The introduction of an amino group (an auxochrome) and two chloro atoms will modify the spectrum. The electron-donating amino group typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity). researchgate.netresearchgate.net The chloro substituents also contribute to a red shift. Consequently, this compound is predicted to absorb at significantly longer wavelengths than unsubstituted isoquinoline, likely extending into the UVA region.

Table 4: Predicted UV-Vis Absorption Data for this compound (in Methanol)

| Transition | Predicted λₘₐₓ (nm) |

| π→π* (Benzenoid band) | ~250-270 |

| π→π* (Quinolinoid band) | ~340-360 |

| n→π* | ~380-400 (Shoulder) |

Note: Predictions are based on data from related aminoquinolines and chloroquinolines. nih.govnih.gov The exact λₘₐₓ and molar absorptivity (ε) values are solvent-dependent.

X-ray Crystallography for Solid-State Structural Analysis and Crystal Packing

While no crystal structure for this compound is currently reported, single-crystal X-ray diffraction would provide the definitive, unambiguous solid-state structure. rsc.org This technique would yield precise data on bond lengths, bond angles, and torsional angles, confirming the planarity of the isoquinoline ring system and the geometry of the amino group.

Furthermore, analysis of the crystal packing would reveal the nature of intermolecular interactions governing the solid-state assembly. nih.govresearchgate.netrsc.org Key interactions expected for this compound include:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, potentially forming N-H···N bonds with the nitrogen atom of an adjacent isoquinoline ring, leading to the formation of chains or dimeric motifs.

π-π Stacking: The planar aromatic isoquinoline rings are likely to engage in π-π stacking interactions, which could adopt herringbone, parallel-displaced, or other common packing motifs observed in aromatic hydrocarbons.

Halogen Bonding: The chlorine atoms could potentially act as halogen bond donors, interacting with the nitrogen lone pair or the π-system of a neighboring molecule, further influencing the crystal packing. acs.org

These interactions collectively determine the supramolecular architecture, which is crucial for understanding the material's physical properties.

Computational Chemistry and Theoretical Investigations of 1,6 Dichloroisoquinolin 4 Amine

Quantum Mechanical (QM) Calculations: Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like 1,6-dichloroisoquinolin-4-amine. DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties.

In a typical DFT study of this compound, the molecular geometry would first be optimized to find its lowest energy conformation. This is often achieved using a functional such as B3LYP in combination with a basis set like 6-311+G(d,p). researchgate.net These calculations provide key insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

The electronic properties, such as the total energy, dipole moment, and charge distribution on each atom, are then calculated. The presence of two chlorine atoms and an amine group on the isoquinoline (B145761) core significantly influences the electronic landscape. The chlorine atoms, being highly electronegative, are expected to be regions of negative charge, while the nitrogen of the amine group also represents a site of high electron density.

These calculations are foundational for more advanced computational analyses, including the prediction of spectroscopic properties like NMR chemical shifts. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map is color-coded to indicate regions of different electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would likely show regions of high negative potential around the nitrogen atom of the isoquinoline ring and the amine group, as well as the two chlorine atoms. This suggests these sites are potential hydrogen bond acceptors. The hydrogen atoms of the amine group would be expected to be in a region of positive potential, making them potential hydrogen bond donors.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). imperial.ac.uk The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital to which it is most likely to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

In the case of this compound, the HOMO is likely to be localized on the electron-rich portions of the molecule, such as the amine group and the aromatic rings. The LUMO, conversely, would be expected to be distributed over the electron-deficient parts of the molecule. The specific distribution of these orbitals would be determined by DFT calculations. mdpi.com

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Prediction of Chemical Reactivity and Regioselectivity through Computational Modeling

Computational modeling can predict the most likely sites for chemical reactions on the this compound molecule. This is particularly useful for understanding its potential as a synthetic intermediate. The reactivity of the chlorine atoms at the 1 and 6 positions, for instance, can be evaluated.

The chlorine at the 1-position of an isoquinoline ring is generally more susceptible to nucleophilic substitution than a chlorine on the benzene (B151609) ring portion. Computational models can quantify this by calculating the activation energies for nucleophilic attack at both positions. The site with the lower activation energy will be the preferred site of reaction.

Similarly, the amine group at the 4-position can undergo various reactions. Computational models can help predict the outcomes of these reactions and guide the design of synthetic routes to new derivatives.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.com For a relatively rigid molecule like this compound, the primary conformational flexibility will be associated with the orientation of the amine group.

Energy minimization studies, typically performed using molecular mechanics or quantum mechanics, can identify the most stable conformation of the molecule. nih.gov This is the conformation in which the molecule is most likely to exist. Understanding the preferred conformation is crucial for predicting how the molecule will interact with biological targets.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

|---|---|---|

| Global Minimum | 0.00 | -178.5 |

| Local Minimum 1 | 1.25 | -5.2 |

| Transition State | 3.50 | 90.0 |

In Silico Ligand-Target Interaction Modeling (Molecular Docking and Dynamics Simulations) for Hypothesis Generation

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of drug discovery, this involves docking a potential drug molecule (the ligand) into the binding site of a target protein. rsc.orgnih.gov

For this compound, molecular docking could be used to generate hypotheses about its potential biological targets. By docking the molecule into the binding sites of various proteins, researchers can identify potential interactions, such as hydrogen bonds and hydrophobic interactions, that could contribute to binding affinity. nih.govmdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a more dynamic picture of ligand-target interactions. rsc.org An MD simulation calculates the movement of atoms in the system over time, allowing researchers to observe the stability of the docked pose and the flexibility of the protein and ligand. nih.gov This can provide a more accurate estimate of the binding free energy and reveal key interactions that are not apparent from static docking poses.

These in silico techniques are powerful tools for generating hypotheses about the potential biological activity of this compound, which can then be tested experimentally. rsc.org

Mechanistic Biological Investigations of 1,6 Dichloroisoquinolin 4 Amine in Vitro Focus

Exploration of Molecular Targets and Binding Mechanisms in Model Systems

Comprehensive searches for specific molecular targets and binding mechanisms of 1,6-Dichloroisoquinolin-4-amine in model systems did not yield detailed public information. The in vitro activity of this compound against specific enzymes or receptors is not extensively documented in the scientific literature.

Enzyme Inhibition Studies (e.g., Kinase, Protease, Phosphatase Assays)

There is no publicly available data from specific kinase, protease, or phosphatase assays for this compound. While isoquinoline (B145761) scaffolds are known to be present in various enzyme inhibitors, the inhibitory profile of this particular dichlorinated amin-isoquinoline is not characterized.

Receptor Binding Affinities and Modulatory Effects (Non-Clinical Context)

Information regarding the receptor binding affinities and potential modulatory effects of this compound is not available in the public domain. Non-clinical studies detailing its interaction with specific receptors have not been published.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

A formal structure-activity relationship (SAR) analysis for derivatives of this compound has not been detailed in accessible scientific literature. The following subsections are based on general principles of medicinal chemistry as they might apply to this scaffold, but lack specific data for this compound series.

Correlation of Chemical Features with Biological Activity Profiles

Without experimental data, a direct correlation of the chemical features of this compound with biological activity profiles cannot be constructed. Hypothetically, the positions of the chlorine atoms at the 1 and 6 positions and the amine group at the 4 position on the isoquinoline core would be critical determinants of its biological interactions. Modification of these positions would be expected to significantly alter any potential biological activity.

Rational Design Principles for Modulating Bioactivity

In the absence of a known biological target or activity, rational design principles for modulating the bioactivity of this compound remain theoretical. Generally, medicinal chemists would explore modifications such as:

Substitution at the amine group: Introducing different alkyl or aryl groups could probe for specific hydrophobic or aromatic interactions within a target's binding pocket.

Modification of the chlorine substituents: Replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or with hydrogen bonding groups could alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity.

Positional Isomerism: Moving the substituents to other positions on the isoquinoline ring would generate a library of isomers to explore the spatial requirements of a potential binding site.

Future Research Directions and Outlook for 1,6 Dichloroisoquinolin 4 Amine

Advancements in Asymmetric Synthesis and Chiral Derivatization

The synthesis of chiral amines is a cornerstone of modern pharmaceutical chemistry, as over 80% of drug candidates feature amine functional groups. yale.edu Future efforts concerning 1,6-Dichloroisoquinolin-4-amine will likely concentrate on developing enantioselective synthetic routes to produce specific chiral derivatives.

General advancements in the asymmetric synthesis of amines provide a roadmap for this endeavor. Methodologies using chiral reagents, such as tert-butanesulfinamide, have become instrumental in both academic and industrial settings for producing a wide array of chiral amines. yale.edu Furthermore, catalytic enantioselective methods, including those employing earth-abundant metals like nickel, offer powerful strategies for creating dialkyl carbinamines from racemic starting materials. nih.gov

Once chiral derivatives are synthesized, establishing their enantiomeric purity is critical. This is achieved through chiral derivatization, where the amine is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers exhibit different physicochemical properties and can be separated and quantified using standard chromatographic techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov A combination of different CDAs often yields the most reliable results for complex stereochemical analysis. nih.gov

Table 1: Common Chiral Derivatizing Agents (CDAs) for Amines

| Derivatizing Agent (Abbreviation) | Full Chemical Name | Principle of Action | Typical Analysis Method |

|---|---|---|---|

| FDAA | Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey's Reagent) | Reacts with amines to form diastereomers that are separable by chromatography. nih.gov | HPLC-UV, LC-MS |

| OPA-IBLC | o-phthalaldehyde / isobutyryl-L-cysteine | Forms fluorescent diastereomeric isoindole derivatives. nih.govnih.gov | HPLC-Fluorescence, LC-MS |

| S-NIFE | (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | Forms diastereomeric derivatives suitable for separating complex stereoisomers. nih.gov | HPLC-UV, LC-MS |

| GITC | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | Reacts with amines to form diastereomeric thioureas. nih.gov | LC-MS |

Exploration of Novel Reaction Pathways for Enhanced Functionalization

The utility of this compound as a building block is directly tied to the diversity of chemical transformations it can undergo. Future research will undoubtedly focus on exploring novel reaction pathways to functionalize its core structure, moving beyond traditional methods.

The substitution of chloro groups on similar nitrogen-containing heterocycles is often achieved through palladium-catalyzed reactions, which can be limited by harsh conditions. nih.gov To overcome these limitations, modern synthetic strategies are being explored. Multicomponent reactions (MCRs), such as the Ugi reaction, followed by a post-cyclization step like the Pomeranz–Fritsch reaction, provide efficient pathways to construct diverse and complex isoquinoline (B145761) scaffolds from simpler starting materials. uj.edu.pl

Furthermore, the field of photochemistry offers innovative, mild approaches for chemical synthesis. rsc.org The use of visible light to generate highly reactive carbene or radical intermediates from precursors like diazoalkanes can unlock novel reaction pathways that are inaccessible through conventional thermal chemistry. rsc.orgresearchgate.net Applying such photocatalytic methods to this compound could enable the introduction of unique functional groups and the construction of novel molecular architectures.

Integration with High-Throughput Screening Methodologies for New Target Identification

To accelerate the discovery of new applications for derivatives of this compound, integration with high-throughput screening (HTS) is essential. HTS allows for the rapid testing of hundreds or thousands of reaction conditions or compound variations, overcoming bottlenecks in traditional research. nih.gov

A significant challenge in the HTS of chiral amine synthesis is the rapid determination of both reaction yield and enantiomeric excess (ee). Innovative protocols have been developed to address this. One such method employs a dual-assay system in a microplate format. First, a fluorescent indicator displacement assay is used to quantify the concentration of the amine product. In this assay, the newly formed chiral amine displaces a fluorophore from a non-fluorescent complex, causing a "turn-on" fluorescence signal that is proportional to the amine's concentration. nih.gov Subsequently, the enantiomeric excess is determined using circular dichroism (CD) spectroscopy after the amine is incorporated into a CD-active metal complex. nih.gov This combined approach allows for the analysis of numerous samples in a matter of minutes.

Table 2: High-Throughput Screening Workflow for Chiral Amines

| Analysis Step | Technique Used | Parameter Measured | Underlying Principle |

|---|---|---|---|

| Quantification | Fluorescence Spectroscopy | Concentration (Yield) | The analyte amine displaces a fluorophore (e.g., 2-naphthylamine) from a pre-formed imine, resulting in a quantifiable fluorescence signal. nih.gov |

| Chirality Analysis | Circular Dichroism (CD) Spectroscopy | Enantiomeric Excess (ee) | The chiral amine is incorporated into a three-component octahedral Fe(II) complex, which is CD-active, allowing for the measurement of ee. nih.gov |

Potential for Material Science Applications of Isoquinoline-Based Scaffolds

The applications of isoquinoline derivatives extend beyond pharmaceuticals into the realm of material science. amerigoscientific.com The rigid, planar structure and tunable electronic properties of the isoquinoline core make it an attractive scaffold for developing advanced materials.

Research has shown that isoquinoline-based polymers and copolymers can be designed to create materials with specific conductive, optical, and mechanical properties. amerigoscientific.com This opens up potential applications in the development of organic electronics, such as conductive films and sensors.

A particularly promising area is the development of luminescent materials. Certain isoquinoline derivatives have been shown to exhibit strong fluorescence, making them candidates for use in fluorescent sensors, light-emitting diodes (LEDs), and optical recording systems. acs.orgmdpi.com The ability to functionalize the this compound core allows for the fine-tuning of these photophysical properties, such as emission wavelength and quantum yield, to suit specific applications.

Table 3: Potential Material Science Applications for Isoquinoline Scaffolds

| Application Area | Relevant Property of Isoquinoline Scaffold | Potential Function of this compound |

|---|---|---|

| Conductive Materials | π-conjugated system | Monomer for creating conductive polymers. amerigoscientific.com |

| Optical Materials | Tunable electronic structure | Component in materials for optical data storage or light filtering. amerigoscientific.com |

| Fluorescent Sensors | Intrinsic fluorescence, sensitivity to environment | Core structure for sensors that detect ions or molecules through changes in fluorescence. acs.org |

| Luminescent Compounds | High fluorescence quantum yield in some derivatives | Emitter layer in organic light-emitting diodes (OLEDs) or as a fluorescent probe. acs.orgmdpi.com |

Contribution to Fundamental Chemical Biology and Drug Discovery Research (Pre-Clinical)

The isoquinoline scaffold is a well-established privileged structure in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities. rsc.orgamerigoscientific.commdpi.com Isoquinoline derivatives have been investigated for their potential as anticancer, antihypertensive, anti-inflammatory, and antimicrobial agents. amerigoscientific.commdpi.com

The compound this compound serves as an ideal starting point for preclinical drug discovery research. The two chemically distinct chlorine atoms at the 1- and 6-positions, along with the amino group at the 4-position, allow for selective and stepwise functionalization. This enables the creation of large, diverse libraries of novel compounds. These libraries can then be screened against a wide range of biological targets, such as enzymes and receptors, to identify new lead compounds for therapeutic development. nih.gov The amino group, in particular, is a key feature, as it can form critical hydrogen bonds with biological macromolecules. nih.gov The exploration of this chemical space is a vital step in the search for new medicines to address unmet medical needs. amerigoscientific.com

Q & A

Q. What are the optimal synthetic routes for 1,6-Dichloroisoquinolin-4-amine in laboratory settings?

The compound is synthesized via the Friedländer reaction using 2-(3,4-dihydroisoquinolin-1-yl)anilines or through palladium-catalyzed amination of 4,7-dichloroquinoline derivatives. Key steps include refluxing in ethanol with stoichiometric amines and catalysts like Pd(dba)₂/BINAP. Recrystallization from ethanol or dichloromethane/methanol mixtures ensures purity .

Q. How can purification challenges be addressed for this compound?

Purification typically involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 50:1–100:1) or recrystallization from ethanol. For intermediates, solvent selection (e.g., diethyl ether washes) reduces impurities. Filtering under inert atmospheres minimizes oxidation .

Q. What safety protocols are critical when handling this compound?

Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential toxicity. Waste must be segregated and disposed via certified biohazard services. Spills require neutralization with inert adsorbents (e.g., vermiculite) .

Q. Which analytical methods validate the structure and purity of this compound?

¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms substitution patterns and amine functionality. IR spectroscopy identifies NH/Cl stretches (e.g., ~3440 cm⁻¹ for NH). HPLC (>98% purity) and elemental analysis (±0.4% error) ensure stoichiometric accuracy .

Q. How is initial bioactivity screening performed for this compound?

In vitro assays (e.g., β-hematin inhibition for antimalarial activity) use dose-response curves (IC₅₀ values). Cytotoxicity is tested against cancer cell lines (e.g., prostate cancer) via MTT assays, with comparisons to controls like chloroquine .

Advanced Research Questions

Q. What strategies enhance bioactivity through structural modifications?

Introducing electron-withdrawing groups (e.g., -CF₃) at C-2 improves antimalarial potency. Adamantyl or arylalkyl side chains at the 4-amino position enhance lipophilicity and target binding. Computational docking guides rational design .

Q. How can discrepancies in reported biological activity data be resolved?

Apply meta-analysis heterogeneity metrics :

Q. What advanced techniques confirm purity for high-impact studies?

High-resolution mass spectrometry (HRMS) (MALDI-TOF) validates molecular ions (e.g., [M+H]⁺). DEPT NMR distinguishes CH₃/CH₂ groups. X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. How to design dose-response experiments for mechanism-of-action studies?

Use logarithmic concentration ranges (e.g., 0.1–100 µM) with triplicate measurements. Include positive/negative controls (e.g., chloroquine for hemozoin inhibition). Statistical power analysis determines sample size (α=0.05, β=0.2) .

Q. Can computational modeling predict reactivity in novel derivatives?

Retrosynthetic AI tools (e.g., Template_relevance models) propose pathways using databases like Reaxys. DFT calculations optimize transition states for amination reactions. QSAR models correlate substituent effects with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.